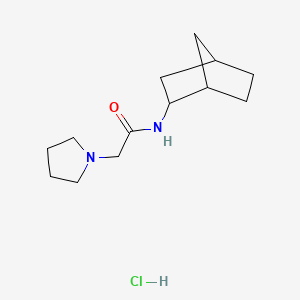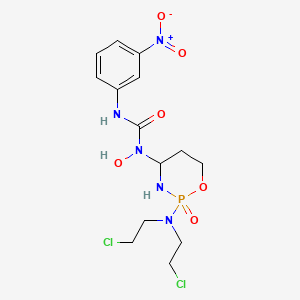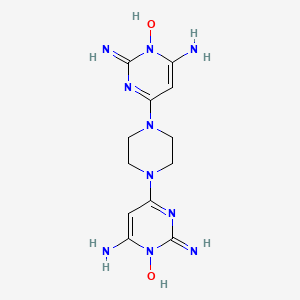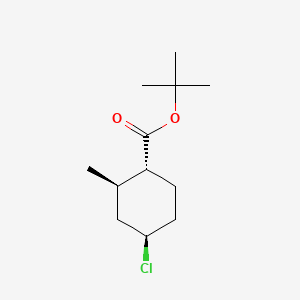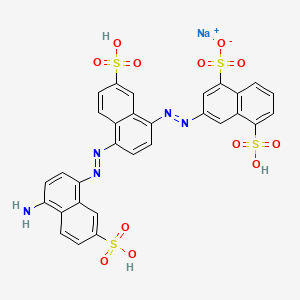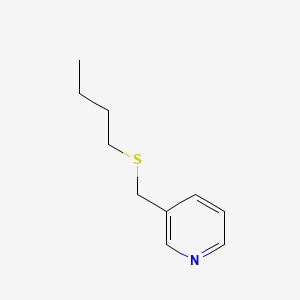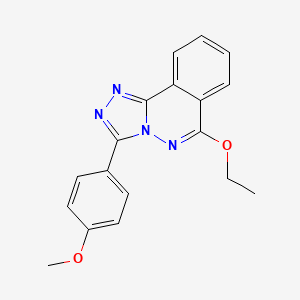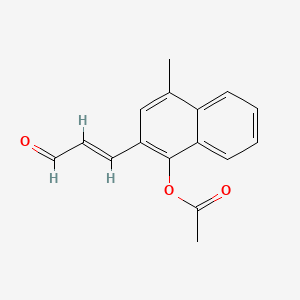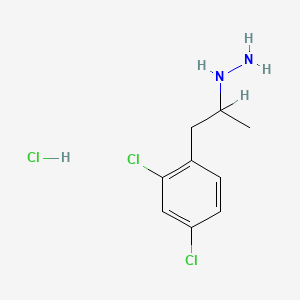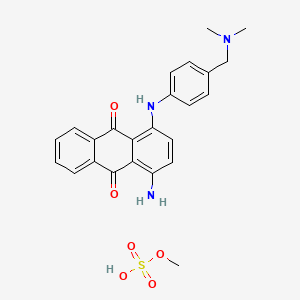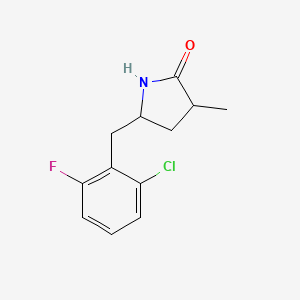
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate is a complex organic compound with the molecular formula C20H21N5O2S It is known for its unique chemical structure, which includes both benzimidazole and benzothiazole moieties
Méthodes De Préparation
The synthesis of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate typically involves the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of 1,3-dihydro-1,3-dimethyl-2H-benzimidazole through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Azo Coupling Reaction: The benzimidazole intermediate is then subjected to an azo coupling reaction with a diazonium salt derived from 3-methylbenzothiazole. This step forms the azo linkage between the benzimidazole and benzothiazole rings.
Acetylation: Finally, the resulting compound is acetylated to produce the acetate salt form.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, with reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
2-(((1,3-Dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl)azo)-3-methylbenzothiazolium acetate can be compared with similar compounds such as:
Benzothiazolium Chloride: Similar in structure but with a chloride ion instead of an acetate group.
Benzimidazolium Derivatives: Compounds with variations in the benzimidazole moiety.
Azo Compounds: Other azo compounds with different substituents on the aromatic rings.
Propriétés
Numéro CAS |
84788-02-3 |
|---|---|
Formule moléculaire |
C18H18N5S.C2H3O2 C20H21N5O2S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(E)-N-[(E)-(1,3-dimethylbenzimidazol-3-ium-2-yl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine;acetate |
InChI |
InChI=1S/C18H18N5S.C2H4O2/c1-21-13-8-4-5-9-14(13)22(2)17(21)12-19-20-18-23(3)15-10-6-7-11-16(15)24-18;1-2(3)4/h4-12H,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
OWCGXKHEAXZCBC-UHFFFAOYSA-M |
SMILES isomérique |
CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1/C=N/N=C\3/N(C4=CC=CC=C4S3)C)C |
SMILES canonique |
CC(=O)[O-].CN1C2=CC=CC=C2[N+](=C1C=NN=C3N(C4=CC=CC=C4S3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


